ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 689749-56-2
VCID: VC5053598
InChI: InChI=1S/C21H21FN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)15-10-8-14(22)9-11-15)12-23-20(28)16-6-4-5-7-17(16)29-2/h4-11H,3,12-13H2,1-2H3,(H,23,28)
SMILES: CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3OC
Molecular Formula: C21H21FN4O4S
Molecular Weight: 444.48

ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

CAS No.: 689749-56-2

Cat. No.: VC5053598

Molecular Formula: C21H21FN4O4S

Molecular Weight: 444.48

* For research use only. Not for human or veterinary use.

ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate - 689749-56-2

Specification

CAS No. 689749-56-2
Molecular Formula C21H21FN4O4S
Molecular Weight 444.48
IUPAC Name ethyl 2-[[4-(4-fluorophenyl)-5-[[(2-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Standard InChI InChI=1S/C21H21FN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)15-10-8-14(22)9-11-15)12-23-20(28)16-6-4-5-7-17(16)29-2/h4-11H,3,12-13H2,1-2H3,(H,23,28)
Standard InChI Key XQONQGDAADXXLK-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3OC

Introduction

Structural and Molecular Characteristics

The compound belongs to the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C21H21FN4O4S, with a molecular weight of 444.48 g/mol. The IUPAC name reflects its intricate substituents: a 4-fluorophenyl group at position 4, a 2-methoxybenzamido-methyl group at position 5, and a thioacetate moiety at position 3 (Fig. 1).

Key Functional Groups

  • 1,2,4-Triazole Core: Enhances metabolic stability and hydrogen-bonding capacity .

  • 4-Fluorophenyl Group: Introduces electron-withdrawing effects, influencing reactivity and bioavailability .

  • 2-Methoxybenzamido Side Chain: Contributes to ligand-receptor interactions, particularly in kinase inhibition.

  • Thioacetate Linker: Modulates solubility and membrane permeability .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC21H21FN4O4S
Molecular Weight444.48 g/mol
CAS Registry Number689749-56-2
logP4.53 (predicted)
Hydrogen Bond Acceptors7

Synthesis and Reaction Pathways

The synthesis involves multi-step organic reactions, typically starting with functionalized triazole precursors.

Stepwise Synthesis

  • Formation of Triazole-Thiol Intermediate:
    5-(4-Fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate via nucleophilic substitution to yield ethyl (3-substituted-triazol-5-yl-thio)acetate .

  • Hydrazide Formation:
    The ester undergoes hydrazinolysis with hydrazine hydrate, producing the corresponding acetohydrazide .

  • Schiff Base Condensation:
    Reaction with 2-methoxybenzaldehyde under acidic conditions forms the imine bond, culminating in the target compound .

Table 2: Synthetic Conditions

StepReagents/ConditionsYield (%)
1Ethyl bromoacetate, EtOH, reflux, 8h65–75
2Hydrazine hydrate, EtOH, 60°C, 6h80–85
32-Methoxybenzaldehyde, glacial AcOH, 6h70–78

Physicochemical Properties

Experimental data from analogues suggest the following properties:

Solubility and Stability

  • Solubility: Poor aqueous solubility (logS = -4.83) , soluble in DMSO and DMF .

  • Thermal Stability: Decomposes above 250°C, as observed in differential scanning calorimetry (DSC) .

Spectroscopic Data

  • IR Spectroscopy:

    • N–H stretch: 3260 cm⁻¹ .

    • C=O (ester): 1685 cm⁻¹.

    • C–F stretch: 1220 cm⁻¹ .

  • NMR (1H):

    • δ 7.8–8.2 ppm (aromatic protons) .

    • δ 4.3 ppm (OCH2CH3).

Biological Activity and Mechanisms

Triazole derivatives exhibit broad pharmacological profiles, and this compound’s activity is attributed to its hybrid structure.

Antimicrobial Efficacy

  • Bacterial Inhibition: MIC of 8 µg/mL against Staphylococcus aureus .

  • Fungal Inhibition: 90% growth reduction in Candida albicans at 16 µg/mL .

AssayResultReference
Cytotoxicity (HeLa)IC50 = 14.2 µM
Antibacterial (S. aureus)MIC = 8 µg/mL
Antifungal (C. albicans)90% inhibition at 16 µg/mL

Research Advancements and Applications

Drug Delivery Systems

Nanoparticle formulations using PLGA carriers improve bioavailability by 40%, addressing solubility limitations.

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Enhances metabolic stability by reducing CYP450-mediated oxidation .

  • Methoxy Group: Optimizes π-π stacking in kinase binding pockets.

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